molecular formula C11H11NO B3351780 5-ethylquinolin-8-ol CAS No. 39892-35-8

5-ethylquinolin-8-ol

Cat. No.: B3351780
CAS No.: 39892-35-8
M. Wt: 173.21 g/mol
InChI Key: DLLAEYWNEZQGQD-UHFFFAOYSA-N
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Description

5-Ethylquinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of an ethyl group at the 5th position and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylquinolin-8-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

5-Ethylquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethylquinolin-8-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV. This leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death. In anticancer applications, it induces apoptosis by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    8-Hydroxyquinoline: Similar to 5-ethylquinolin-8-ol but lacks the ethyl group, used as a chelating agent.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness: this compound is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

5-ethylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-5-6-10(13)11-9(8)4-3-7-12-11/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLAEYWNEZQGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC=NC2=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424307
Record name 8-Quinolinol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39892-35-8
Record name 8-Quinolinol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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